1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Overview
Description
1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, also known as MMPPOB, is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. MMPPOB is a highly versatile compound that can be used in a variety of ways, including as a catalyst, a reagent, and a substrate. In addition, MMPPOB has been studied for its potential to act as a drug target, as well as its ability to interact with various proteins and enzymes.
Scientific Research Applications
Biomass Pyrolysis and Hydrothermal Alteration
Methoxyphenols, including compounds similar to 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, serve as proxies for terrestrial biomass. Studies on methoxyphenols like 2-methoxyphenol (2-MOP) and 2,6-dimethoxyphenol (2,6-DMP) reveal their utility in understanding the chemical changes in lignin during hydrothermal alteration. Pyrolysis experiments indicate significant reactions, suggesting applications in biomass conversion and bioenergy production (Vane & Abbott, 1999).
Catalytic Conversion for Fuel Production
The catalytic conversion of anisole, a methoxybenzene that shares structural similarities with the compound of interest, to gasoline-range molecules over bifunctional catalysts has been explored. This process yields benzene, toluene, and xylenes with lower hydrogen consumption, indicating potential applications in sustainable fuel production (Zhu et al., 2011).
Hydrodeoxygenation in Biomass Upgrading
Hydrodeoxygenation (HDO) studies involving MoO3-NiO-Al2O3 catalysts and various methoxy and methyl phenols, including compounds similar to 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene, highlight the differences in reactivity among isomeric dihydroxybenzenes. These findings are crucial for biomass upgrading and the production of chemicals and fuels from lignin-derived compounds (Kallury et al., 1985).
Radical-Scavenging Activity from Marine Algae
Compounds isolated from marine red algae, including highly brominated mono- and bis-phenols, have demonstrated potent radical-scavenging activity, suggesting applications in antioxidant development and potential therapeutic agents (Duan, Li, & Wang, 2007).
Organic Synthesis and Chemical Modification
The synthesis of organophosphorus materials, including those containing ethylenic and epoxide functionalities from hydroxylic group-containing phosphazenes, points to applications in material science for the development of new polymers and functional materials (Fantin et al., 1993).
properties
IUPAC Name |
1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXNSAMZRSPALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208883 | |
Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
CAS RN |
60146-72-7 | |
Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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